![molecular formula C7H18Cl2N4O2 B555642 (R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride CAS No. 78851-84-0](/img/structure/B555642.png)
(R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride
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Overview
Description
“®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride” is also known as D-Arginine . It is a derivative of L-Arginine , an essential amino acid for human development . The molecular formula is C8H19ClN4O2 .
Physical And Chemical Properties Analysis
“®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride” appears as a white to off-white solid . It is hygroscopic and has a melting point of 115 - 118°C . It is slightly soluble in methanol and water .Safety and Hazards
“®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
H-D-Arg-OMe.2HCl, also known as ®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride, H-D-ARG-OME 2HCL, or D-Arginine Methyl Ester Dihydrochloride, is a compound that functions as a precursor in the synthesis of nitric oxide (NO) in experimental applications . Its primary target is nitric oxide synthase (NOS), an enzyme that catalyzes the production of NO from L-arginine .
Mode of Action
The compound interacts with NOS and serves as a substrate for this enzyme . Its mechanism of action involves the conversion of L-arginine into NO . This conversion then exerts its effects on target cells and tissues .
Biochemical Pathways
The biochemical pathway affected by H-D-Arg-OMe.2HCl is the nitric oxide synthesis pathway . The downstream effects of this pathway include the regulation of vascular tone, neurotransmission, and immune response .
Result of Action
The molecular and cellular effects of H-D-Arg-OMe.2HCl’s action are primarily due to the production of NO . NO acts as a signaling molecule in various physiological processes, contributing to the modulation of cellular functions and signaling pathways .
properties
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZOBNLCUAXLF-ZJIMSODOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507741 |
Source
|
Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride | |
CAS RN |
78851-84-0 |
Source
|
Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of D-Arginine Methyl Ester Dihydrochloride in the synthesis of octopine?
A1: D-Arginine Methyl Ester Dihydrochloride serves as a crucial starting material in the synthesis of octopine. The research by Moore and Wilson [] outlines a method where it reacts with the ethyl ester of d-1, α-bromopropionic acid in the presence of zinc dust, potassium iodide, and sodium ethylate. This reaction ultimately leads to the formation of octopine after a series of steps including hydrolysis and purification.
Q2: How does the synthetically produced octopine compare to naturally occurring octopine?
A2: The research aimed to confirm the structure of naturally occurring octopine, initially isolated from Pecten muscle and termed "pectenine" []. The synthetic octopine, produced using D-Arginine Methyl Ester Dihydrochloride, exhibited properties comparable to the naturally occurring compound. For instance, the melting point of the synthetic octopine picrate (219°C) closely resembled that of natural octopine picrate (224°C). Further, analysis using the Sakaguchi method revealed a color reaction identical to natural octopine, supporting the conclusion that the synthesized compound was indeed octopine [].
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